Benzamide, N-hydroxy-2-(phosphonooxy)-
Description
Benzamide, N-hydroxy-2-(phosphonooxy)- is a benzamide derivative characterized by a hydroxylamine group (-NHOH) at the benzamide nitrogen and a phosphonooxy (-OPO₃H₂) substituent at the 2-position of the aromatic ring. The phosphonooxy group may enhance solubility or serve as a hydrolyzable moiety for prodrug activation, similar to phosphoramidate-based nucleotide analogs .
Properties
CAS No. |
56070-32-7 |
|---|---|
Molecular Formula |
C7H8NO6P |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
[2-(hydroxycarbamoyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H8NO6P/c9-7(8-10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4,10H,(H,8,9)(H2,11,12,13) |
InChI Key |
FAYVJGMNVBANPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NO)OP(=O)(O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)OP(=O)(O)O |
Synonyms |
2-carbohydroxamidophenyl phosphate o-carbohydroxamidophenyl phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Hydroxy Benzamide Derivatives
describes seven N-hydroxy benzamide analogs with varying substituents (e.g., piperazine, chlorophenyl, methoxyphenyl). Key comparisons include:
Table 1: Physical and Structural Properties of Selected N-Hydroxy Benzamides
Comparison with Target Compound :
- Phosphonooxy vs. Carbamoylmethyl Groups: The phosphonooxy group in the target compound likely increases polarity and hydrolytic susceptibility compared to carbamoylmethyl substituents in compounds. This could influence pharmacokinetics or prodrug activation .
- Thermal Stability: The target compound’s melting point may differ significantly due to the bulky phosphonooxy group, which could disrupt crystallinity compared to chlorophenyl or methoxyphenyl analogs .
Phosphoramidate and Phosphonylated Analogs
highlights phosphoramidate prodrugs (e.g., compounds 21f, 24a) with phosphoryl-linked groups, offering insights into hydrolytic behavior and bioactivity:
Table 2: Phosphoramidate vs. Phosphonooxy Benzamides
Key Differences :
- Bioactivation Pathways: Phosphonooxy benzamides may undergo hydrolysis by phosphatases to release active metabolites, akin to phosphoramidate prodrugs . However, the benzamide scaffold (vs. nucleosides in ) suggests distinct target specificity, possibly for enzymes like histone deacetylases (HDACs) or nicotinic receptors .
- Synthetic Challenges: Phosphonooxy groups require specialized phosphorylation steps, whereas carbamoylmethyl groups () are synthesized via amide coupling .
Benzamide-Based Neurological Modulators
and describe benzamide analogs (e.g., compound 1: 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs).
Comparison Highlights :
- Substituent Effects: The allyloxy and pyridinyl groups in compound 1 enhance selectivity for α4β2 nAChRs (IC₅₀ = 6.0 µM). In contrast, the phosphonooxy group in the target compound may confer distinct electronic effects or steric hindrance, altering receptor interaction .
- SAR Insights: Electron-withdrawing groups (e.g., phosphonooxy) could reduce binding affinity compared to electron-donating substituents (e.g., methoxy) in nAChR ligands .
Research Implications and Gaps
- Functional Role of Phosphonooxy: Further studies are needed to determine whether the phosphonooxy group in the target compound acts as a prodrug moiety, a solubility enhancer, or a direct pharmacophore.
- Biological Screening : Priority targets should include HDACs, nAChRs, and phosphatases, given structural parallels to compounds in –4.
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